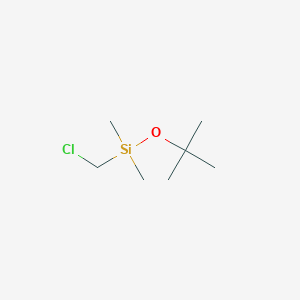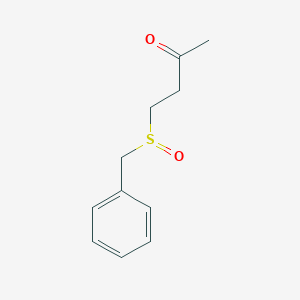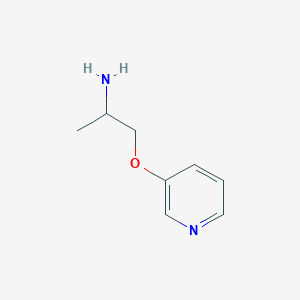
1-(Pyridin-3-yloxy)propan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Pyridin-3-yloxy)propan-2-amine is an organic compound with the molecular formula C8H12N2O It is characterized by a pyridine ring attached to a propan-2-amine moiety via an oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyridin-3-yloxy)propan-2-amine typically involves the reaction of 3-hydroxypyridine with 2-bromo-1-aminopropane. The reaction is carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. Optimization of reaction parameters, such as temperature, solvent, and catalyst, is crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(Pyridin-3-yloxy)propan-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of various substituted amines depending on the nucleophile used.
Scientific Research Applications
1-(Pyridin-3-yloxy)propan-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential as a pharmacophore in drug development.
Industry: Utilized in the development of agrochemicals, particularly fungicides.
Mechanism of Action
The mechanism of action of 1-(Pyridin-3-yloxy)propan-2-amine involves its interaction with specific molecular targets. For instance, in its role as a fungicide, it may inhibit key enzymes in the fungal metabolic pathway, leading to the disruption of essential biological processes . The exact molecular targets and pathways can vary depending on the specific application and the organism being targeted.
Comparison with Similar Compounds
- 2-(Pyridin-3-yloxy)propan-1-amine
- 1,3-bis(aryloxy)propan-2-amines
Comparison: 1-(Pyridin-3-yloxy)propan-2-amine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to 2-(Pyridin-3-yloxy)propan-1-amine, it has a different position of the amine group, which can influence its reactivity and interaction with biological targets . The 1,3-bis(aryloxy)propan-2-amines, on the other hand, have two aryloxy groups, which can lead to different chemical behaviors and applications .
Properties
Molecular Formula |
C8H12N2O |
|---|---|
Molecular Weight |
152.19 g/mol |
IUPAC Name |
1-pyridin-3-yloxypropan-2-amine |
InChI |
InChI=1S/C8H12N2O/c1-7(9)6-11-8-3-2-4-10-5-8/h2-5,7H,6,9H2,1H3 |
InChI Key |
GSKOEKJNZFQWMB-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC1=CN=CC=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


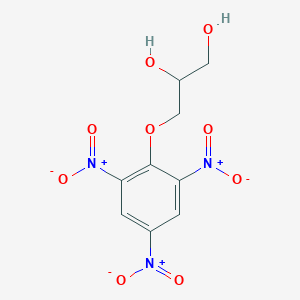


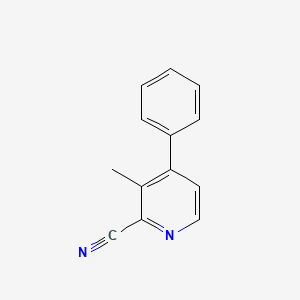
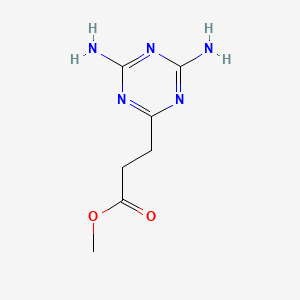
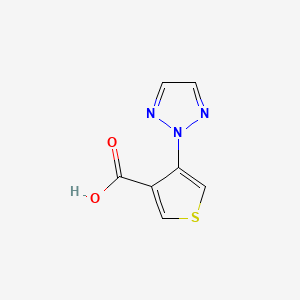
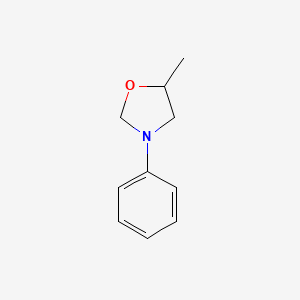
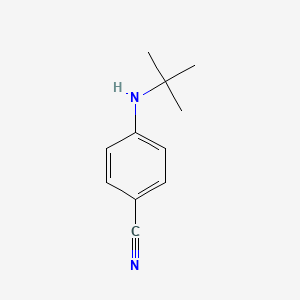

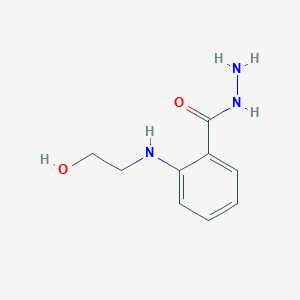

![2-[1-(4-Methylnaphthalen-1-yl)ethyl]benzoic acid](/img/structure/B14000161.png)
